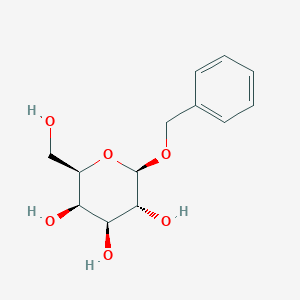

beta-D-Galactopyranoside, phenylmethyl

Vue d'ensemble

Description

Benzyl b-D-galactopyranoside is a natural product found in Camellia sinensis, Gymnadenia conopsea, and other organisms with data available.

Activité Biologique

Beta-D-Galactopyranoside, phenylmethyl (commonly referred to as phenyl β-D-galactopyranoside) is a glycoside compound that has garnered attention for its various biological activities, particularly in the context of enzyme assays and gene expression studies. This article provides an overview of its biochemical applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H18O6

- Molecular Weight : 270.28 g/mol

- CAS Number : 14897-46-2

Enzymatic Applications

1. Substrate for β-Galactosidase

Phenyl β-D-galactopyranoside is widely recognized as a substrate for β-galactosidase, an enzyme important in the hydrolysis of galactosides into monosaccharides. It serves as a non-inducing substrate in various biochemical assays. The compound's utility in enzyme assays was highlighted by Chester et al. (1976), who demonstrated its effectiveness in accepting l-[14C]fucose, facilitating studies related to blood-group substances .

2. Fluorescent Assays for Enzyme Activity

Research by Gong et al. (2009) developed a method using phenyl β-D-galactopyranoside derivatives to create fluorescent substrates for measuring β-galactosidase activity. This method allows for sensitive detection of enzyme activity, which is crucial in various biological and clinical research applications .

Gene Expression Visualization

Phenyl β-D-galactopyranoside derivatives have been explored as probes for visualizing gene expression through imaging techniques such as positron emission tomography (PET). Celen et al. (2008) synthesized and evaluated radiolabeled phenyl-galactopyranosides for in vivo visualization of LacZ gene expression, showcasing their potential in genetic studies and applications .

Pharmacological Studies

Recent studies have examined the pharmacological properties of β-galactopyranosides, including their role as inhibitors or enhancers of β-galactosidase activity. For example, compound 12 from a recent study showed significant chaperoning properties, enhancing β-Gal activity by 40% in GM1 gangliosidosis patient models . This suggests that modifications to the structure of galactopyranosides can lead to significant variations in biological activity.

Table 1: Summary of Biological Activities and Applications

The biological activity of phenyl β-D-galactopyranoside is primarily attributed to its interaction with β-galactosidase enzymes. The compound binds to the active site of the enzyme, facilitating the hydrolysis reaction that converts it into galactose and phenol. The structural characteristics of the compound influence its binding affinity and catalytic efficiency.

Kinetic Studies

Kinetic analysis has shown that individual molecules of β-galactosidase can catalyze thousands of reactions per minute, with variations based on substrate modifications . This highlights the importance of substrate design in optimizing enzyme activity.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Beta-D-Galactopyranoside, phenylmethyl undergoes hydrolysis under both acidic and enzymatic conditions, cleaving the glycosidic bond to yield β-D-galactose and phenylmethanol (benzyl alcohol) .

Acid-Catalyzed Hydrolysis

-

Conditions : Performed in dilute aqueous HCl (0.1–1 M) at elevated temperatures (60–100°C) .

-

Mechanism : Protonation of the glycosidic oxygen followed by nucleophilic attack by water, proceeding via an oxocarbenium ion intermediate.

-

Outcome : Complete hydrolysis typically occurs within 2–4 hours, yielding equimolar amounts of β-D-galactose and phenylmethanol .

Enzymatic Hydrolysis

-

Enzyme : β-Galactosidase (e.g., from Aspergillus oryzae) catalyzes the reaction at physiological pH (6.5–7.5) and 37°C .

-

Applications :

Key Study (Source )

-

Conditions :

-

Enzyme: Aspergillus oryzae β-galactosidase (EPRP formulation).

-

Substrates: D-galactose + racemic alcohols (e.g., 1-phenylethanol).

-

Solvent System: Low-water media (n-propanol).

-

-

Results :

Substrate Product Enantioselectivity (E) Yield (%) 1-Phenylethanol (R)-(1-Phenylethyl)-β-D-galactoside >1000 85 2-Octanol (R)-(2-Octyl)-β-D-galactoside 38 72

This method highlights the enzyme’s ability to discriminate between enantiomers, favoring R-configuration products .

Chemical Glycosylation and Protecting Group Strategies

Synthesis of β-D-galactopyranoside derivatives often involves strategic use of protecting groups to control stereochemistry :

Neighboring Group Participation

-

Participating Groups (e.g., acetyl): Direct β-glycoside formation via transient acetoxonium ion intermediates .

-

Non-Participating Groups (e.g., benzyl): Favor α-glycosides due to anomeric effect, but β-selectivity can be achieved using specific donors .

Example from Source :

-

Donor : 3,4,6-Tri-O-benzyl-2-O-acetyl-galactopyranosyl trichloroacetimidate.

-

Acceptor : Partially protected glycoside.

-

Outcome : β-Glycosidic linkage formed with >90% stereoselectivity under TMSOTf catalysis.

Aggregation and Structural Interactions

Spectroscopic studies reveal that phenyl-β-D-galactopyranoside forms dimers through intermolecular hydrogen bonds (e.g., OH···π and CH···π interactions) :

Key Findings (Source ):

-

Dimer Stability : Governed by hydroxyl group orientation (axial vs. equatorial).

-

Hydrogen Bond Networks :

Comparative Reactivity in Glycosylation

The phenylmethyl group enhances electron density at the anomeric center, influencing reaction pathways:

| Reaction Type | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Acid Hydrolysis | 1 M HCl, 80°C, 3 h | β-D-Galactose + Benzyl alcohol | 95 |

| Enzymatic Transglycosylation | β-Galactosidase, 55°C, 4 h | (R)-Alkyl-β-D-galactoside | 72–85 |

| Chemical Glycosylation | TMSOTf, CH2Cl2, –40°C | β-Linked disaccharide | 90 |

Stability and Storage

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10+,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-KSSYENDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.